molecular formula C16H18N2O4S B602051 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid CAS No. 1239233-86-3

2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid

Cat. No.: B602051
CAS No.: 1239233-86-3
M. Wt: 334.40
Attention: For research use only. Not for human or veterinary use.
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Description

An impurity of Febuxostat. Febuxostat is an antihyperuricemic nonpurine inhibitor of both the oxidized and reduced forms of xanthine oxidase.

Mechanism of Action

Target of Action

Febuxostat Amide Impurity, also known as “2-[3-carbamoyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid” or “2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid”, is an impurity of Febuxostat . The primary target of Febuxostat and its impurities is xanthine oxidase (XO) , an enzyme responsible for the synthesis of uric acid .

Mode of Action

Febuxostat Amide Impurity, like Febuxostat, works by inhibiting the activity of xanthine oxidase . This inhibition reduces the production of uric acid, thereby reducing serum uric acid levels .

Biochemical Pathways

The inhibition of xanthine oxidase disrupts the biochemical pathway that leads to the production of uric acid . This disruption results in a decrease in serum uric acid levels . The reduction in uric acid levels can help manage conditions like gout, which are associated with hyperuricemia .

Pharmacokinetics

The pharmacokinetic parameters of Febuxostat, which may be similar to its impurities, include an oral availability of about 85%, an apparent oral clearance of 10.5 ± 3.4 L/h, and an apparent volume of distribution at steady state of 48 ± 23 L . Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); febuxostat acyl glucuronides are cleared by the kidney .

Result of Action

The primary result of the action of Febuxostat Amide Impurity is a reduction in serum uric acid levels . This reduction can help manage conditions like gout, which are associated with hyperuricemia .

Action Environment

Febuxostat is more sensitive to acidic conditions than oxidation and is very resistant to alkaline, thermal, and photolytic degradations . This suggests that the action, efficacy, and stability of Febuxostat Amide Impurity may also be influenced by environmental factors such as pH and temperature .

Biochemical Analysis

Biochemical Properties

It is known that Febuxostat, the parent compound, is a selective inhibitor of xanthine oxidase . This suggests that Febuxostat Amide Impurity may interact with similar enzymes and proteins, potentially influencing biochemical reactions in a similar manner.

Cellular Effects

The specific cellular effects of Febuxostat Amide Impurity are currently unknown due to limited research. Given its structural similarity to Febuxostat, it may influence cell function in a similar way. Febuxostat has been shown to impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Febuxostat, the parent compound, works by noncompetitively blocking the molybdenum pterin center, which is the active site on xanthine oxidase . This inhibits the enzyme, reducing the production of uric acid.

Metabolic Pathways

Febuxostat, the parent compound, is known to interact with the enzyme xanthine oxidase, suggesting that Febuxostat Amide Impurity may be involved in similar metabolic pathways .

Properties

IUPAC Name

2-[3-carbamoyl-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-8(2)7-22-12-5-4-10(6-11(12)14(17)19)15-18-9(3)13(23-15)16(20)21/h4-6,8H,7H2,1-3H3,(H2,17,19)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITMGNZBRUWAGOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How is 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid formed and what analytical techniques are used to identify it?

A1: This compound is identified as a major degradation product of Febuxostat. Research suggests it forms under forced degradation conditions. [, ] The identification of this degradation product relies heavily on powerful analytical techniques. Liquid Chromatography-Mass Spectrometry (LC-MS) is employed to analyze the structure, providing valuable insights into its formation. [, ] Further structural confirmation is achieved through techniques like Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR). []

Q2: What are the implications of identifying this compound for the pharmaceutical industry?

A2: The identification of this degradation product is crucial for quality control in Febuxostat manufacturing. [] Understanding the formation and structure of this compound provides a foundation for:

  • Stability studies: This knowledge contributes to developing appropriate storage conditions and formulations for Febuxostat to minimize degradation. []
  • Impurity profiling: Identifying and quantifying impurities like this one is essential for meeting regulatory standards for drug purity. []

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